molecular formula C24H28FN3O5S2 B2790692 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865163-01-5

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2790692
CAS No.: 865163-01-5
M. Wt: 521.62
InChI Key: PQBZPGIZROKTKC-LCUIJRPUSA-N
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Description

This compound is a benzamide derivative featuring a Z-configuration at the exocyclic double bond of the 6-fluorobenzo[d]thiazol-2(3H)-ylidene moiety. Key structural elements include:

  • A 3-(2-ethoxyethyl) substituent on the benzothiazole ring, enhancing lipophilicity and metabolic stability.
  • A 6-fluoro substituent on the benzothiazole, which may influence electronic properties and binding interactions.

Synthetic routes for analogous compounds (e.g., triazole derivatives) involve nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization and alkylation steps . Spectral characterization (IR, NMR) confirms structural features such as C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) vibrations, critical for verifying tautomeric states and substituent effects .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O5S2/c1-4-32-12-11-28-21-10-7-19(25)13-22(21)34-24(28)26-23(29)18-5-8-20(9-6-18)35(30,31)27-14-16(2)33-17(3)15-27/h5-10,13,16-17H,4,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBZPGIZROKTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound likely affects the CHOP pathway of the unfolded protein response. The unfolded protein response is a cellular stress response related to the endoplasmic reticulum. When misfolded proteins accumulate in the endoplasmic reticulum, this response is activated to restore normal function. If the stress cannot be resolved, apoptosis is induced to remove the damaged cells.

Pharmacokinetics

It is known that similar compounds are used as intermediates in the synthesis of pharmaceutical ingredients, suggesting that they may have suitable pharmacokinetic properties for drug development.

Result of Action

The result of the compound’s action is likely the activation of the CHOP pathway of the unfolded protein response, leading to apoptosis in cells where the stress cannot be resolved. This could potentially be used for the treatment of diseases where the removal of certain cells is beneficial, such as in cancer therapy.

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes several functional groups that contribute to its biological activity, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N4O7S3C_{24}H_{30}N_{4}O_{7}S_{3} with a molecular weight of 582.71 g/mol. The compound features:

  • A morpholino group that enhances solubility and bioavailability.
  • A sulfonyl group which is often involved in biological activities.
  • A benzamide moiety that is known for its role in modulating various biological pathways.
  • A benzothiazole structure that has been widely studied for its anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, which include this compound. Research indicates that compounds with similar structures exhibit:

  • Inhibition of cancer cell proliferation : For instance, derivatives have been shown to significantly reduce the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at concentrations as low as 1 μM .
  • Induction of apoptosis : The compound has demonstrated the ability to promote apoptosis in cancer cells, a critical mechanism for eliminating malignant cells .

The mechanism by which (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects may involve:

  • Modulation of signaling pathways : Similar compounds have been reported to affect pathways such as IL-6 and TNF-α, which are crucial in inflammation and cancer progression .
  • Cell cycle arrest : The compound inhibits cell cycle progression, leading to reduced tumor growth rates .

Case Studies

  • Study on Benzothiazole Derivatives : A comprehensive study synthesized twenty-five novel benzothiazole compounds, including variations of this compound. The results indicated strong anticancer activity against multiple cell lines and highlighted the importance of structural modifications in enhancing efficacy .
  • Research on Morpholino Compounds : Investigations into morpholino-containing compounds revealed their ability to enhance drug solubility and stability, which is crucial for effective therapeutic application .

Comparative Analysis

CompoundActivityTarget CellsConcentration
(Z)-4-((2,6-dimethylmorpholino)sulfonyl)...AnticancerA431, A549, H12991 μM
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol...AnticancerVarious1–4 μM
PMX610AnticancerNSCLC linesVaries

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Activity : The compound has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4, which is involved in the regulation of cyclic AMP levels in cells. Inhibition of this enzyme can modulate inflammatory responses and other cellular functions.
    • Case Study : Compounds with similar structures have demonstrated IC50 values in the low micromolar range against PDE4 isoforms, indicating significant inhibitory potential.
CompoundIC50 (μM)Target
Compound A0.94PDE4D
Compound B0.72PDE4B
Compound C1.5PDE4A
  • Cancer Research : The compound's ability to modulate signaling pathways makes it a candidate for further investigation in cancer therapies, particularly those targeting the hedgehog signaling pathway.

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme interactions and protein binding affinities. Its sulfonyl group facilitates strong interactions with active sites of target proteins.

Industrial Applications

  • Specialty Chemicals Production : The compound serves as a building block for synthesizing more complex molecules used in the production of specialty chemicals.
  • Material Science : Its unique properties make it suitable for developing materials with specific functionalities, such as drug delivery systems or polymer additives.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and benzamide groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Analytical Confirmation
Acidic hydrolysisHCl (6M), reflux, 12h4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid + 3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2-amine1H^1H-NMR, IR
Basic hydrolysisNaOH (10%), 80°C, 8h4-((2,6-dimethylmorpholino)sulfonyl)benzamide salt + thiazole derivativeLC-MS, TLC

The fluorine atom at the 6-position of the benzothiazole ring enhances electron-withdrawing effects, stabilizing intermediates during hydrolysis .

Substitution Reactions

The fluorine atom and sulfonamide group participate in nucleophilic substitutions:

Target Site Reagents Conditions Outcome
C6-FluorineKOH, H2_2O, 100°CHydroxide substitution6-hydroxybenzo[d]thiazole derivative
Sulfonamide (-SO2_2NH)R-X (alkyl halides), DMF, NaH, 60°CN-AlkylationN-alkylated sulfonamide derivatives

Substitution at the fluorine site is less common due to its strong C-F bond but can occur under vigorous conditions .

Condensation and Cyclization

The benzamide and thiazole moieties facilitate condensation reactions:

Reaction Partner Catalyst Product Application
Aldehydes (R-CHO)Acetic acid, refluxSchiff base formation at the benzamide NHIntermediate for heterocyclic synthesis
ThioureaK2_2CO3_3, DMSO, 120°CThiazolo[3,2-a]pyrimidine derivativesAnticancer agents

Redox Reactions

The sulfonamide group can undergo reduction under specific conditions:

Reducing Agent Conditions Product Yield
LiAlH4_4Dry THF, 0°C → RT, 6hSulfinic acid derivative45%
NaBH4_4/NiCl2_2MeOH, 50°C, 3hPartially reduced sulfonamide-thiazole hybrid32%

Photochemical Reactivity

UV irradiation induces cleavage of the sulfonamide bond:

Wavelength Solvent Degradation Products
254 nmAcetonitrileBenzoic acid + morpholine-sulfonyl fragments
365 nmMethanolStable radical intermediates

Photodegradation pathways are critical for stability assessments in pharmaceutical formulations .

Interaction with Biological Targets

Though not a direct chemical reaction, the compound’s reactivity with enzymes informs its pharmacological profile:

Target Interaction Type Biological Effect Reference
Cyclooxygenase-2 (COX-2)Competitive inhibitionAnti-inflammatory activity (IC50_{50} = 0.8 µM)
DNA topoisomerase IIIntercalationAntiproliferative effects in cancer cells

Key Analytical Techniques

  • NMR Spectroscopy : Confirms regioselectivity in substitution reactions .

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas of derivatives .

  • HPLC-PDA : Monitors hydrolysis kinetics and purity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s benzothiazole core differs from 1,2,4-triazole derivatives (e.g., compounds [7–15] in ). Key distinctions include:

  • Tautomerism: Triazoles (e.g., [7–9]) exhibit thione-thiol tautomerism, confirmed by IR (absence of S-H bands) and NMR .

Substituent Effects

Table 1: Substituent Comparison
Compound Name Core Structure Key Substituents IR Features (cm⁻¹) Tautomerism Observed?
Target Compound Benzothiazole 6-F, 3-(2-ethoxyethyl), morpholino-SO₂ C=S (~1250, inferred) Likely (Z-configuration stabilizes thione)
Triazole Derivatives [7–9] 1,2,4-Triazole 2,4-Difluorophenyl, X-phenylsulfonyl C=S (1247–1255), NH (3278–3414) Yes (thione dominant)
Hydrazinecarbothioamides [4–6] Hydrazine-thioamide 2,4-Difluorophenyl, C=O C=O (1663–1682), C=S (1243–1258) No (stable thioamide)
  • Fluorine vs. Halogens : The target’s 6-fluoro group may reduce steric hindrance compared to bulkier halogens (e.g., Cl/Br in compounds [1–3]) while maintaining electron-withdrawing effects.

Spectral Characterization

  • IR Spectroscopy : The target compound’s C=S vibration (~1250 cm⁻¹) aligns with triazole thiones . Absence of C=O bands (cf. hydrazinecarbothioamides) confirms cyclization or tautomerism.
  • NMR : Expected downfield shifts for benzothiazole protons (due to fluorine’s electronegativity) and distinct splitting patterns for the ethoxyethyl chain.

Implications of Structural Differences

  • Bioactivity : The benzothiazole core and fluorine substituent may enhance target selectivity compared to triazoles, though biological data are unavailable.
  • Solubility: The morpholino sulfonyl group improves aqueous solubility relative to non-sulfonylated analogs.
  • Metabolic Stability : The ethoxyethyl chain could reduce oxidative metabolism compared to shorter alkyl chains.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions. Subsequent steps include sulfonylation at the 4-position of the benzamide using 2,6-dimethylmorpholine sulfonyl chloride and introducing the 2-ethoxyethyl substituent via nucleophilic substitution. Reaction conditions (e.g., anhydrous DMF as solvent, 60–80°C, and triethylamine as a base) are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration by analyzing coupling constants and sulfonamide proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Q. How does the compound’s solubility impact experimental design?

  • Solubility varies with solvent polarity. For biological assays, dimethyl sulfoxide (DMSO) is often used due to the compound’s limited aqueous solubility. Pre-formulation studies (e.g., co-solvency with PEG 400) may enhance bioavailability .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

  • Discrepancies often arise from inconsistent temperature control or solvent purity. Systematic DOE (Design of Experiments) approaches, varying parameters like catalyst loading (e.g., Pd/C for hydrogenation) or solvent drying (molecular sieves for anhydrous conditions), can identify critical factors. Cross-referencing kinetic studies (e.g., Arrhenius plots) with NMR monitoring helps optimize conditions .

Q. What strategies address conflicting bioactivity results in cellular assays?

  • Contradictions may stem from cell-line-specific metabolic pathways or assay interference from the compound’s autofluorescence. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and include negative controls (e.g., morpholino-sulfonyl derivatives without the thiazole moiety) to isolate structural contributors .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Molecular docking (AutoDock Vina) predicts interactions with targets like kinase domains or GPCRs. MD simulations (AMBER/CHARMM) assess binding stability, while QSAR models correlate substituent effects (e.g., 2-ethoxyethyl vs. allyl groups) with activity. Validate predictions with mutagenesis studies or competitive binding assays .

Q. What methods optimize stereochemical stability during storage?

  • The Z-configuration is prone to photoisomerization. Store in amber vials under inert gas (argon). Accelerated stability studies (40°C/75% RH for 6 months) combined with chiral HPLC track degradation. Lyophilization or formulation with cyclodextrins improves shelf life .

Methodological Guidance for Data Interpretation

  • Handling NMR Spectral Overlaps : Use 2D techniques (HSQC, HMBC) to resolve crowded aromatic regions, particularly for fluorobenzo[d]thiazole protons .
  • Troubleshooting Low Biological Activity : Screen metabolites (LC-MS/MS) to assess in situ degradation. Modify the sulfamoyl group (e.g., replace morpholino with piperazine) to enhance target engagement .
  • Addressing Synthetic Byproducts : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column) to isolate minor impurities. Mechanistic studies (e.g., trapping intermediates with TEMPO) identify side-reaction pathways .

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